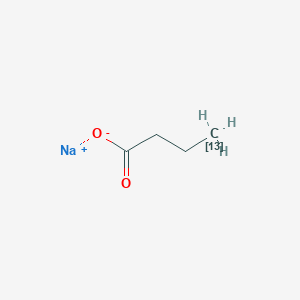
Sodium butyrate-4-13C
Overview
Description
Sodium butyrate-4-13C: is a stable isotope-labeled compound where the fourth carbon atom in the butyrate chain is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyrate-4-13C can be synthesized by reacting butyric acid-4-13C with sodium hydroxide. The reaction involves the neutralization of the carboxylic acid group in butyric acid-4-13C by sodium hydroxide, resulting in the formation of this compound and water. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion and high purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity butyric acid-4-13C and sodium hydroxide, with stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Sodium butyrate-4-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form butanol-4-13C.
Substitution: The carboxylate group in this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Butanol-4-13C.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: Sodium butyrate-4-13C is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise tracking of carbon atoms in complex reactions .
Biology: In biological research, this compound is used to study metabolic pathways and the role of butyrate in cellular processes. It is particularly useful in studies involving gut microbiota and short-chain fatty acids .
Medicine: this compound has therapeutic potential in treating various diseases, including inflammatory bowel disease and cancer. It is used in preclinical studies to understand its effects on gene expression, cell differentiation, and apoptosis .
Industry: In industrial applications, this compound is used in the production of labeled compounds for research and development purposes. It is also used in the synthesis of pharmaceuticals and other high-value chemicals .
Mechanism of Action
Sodium butyrate-4-13C exerts its effects through several mechanisms:
Histone Deacetylase Inhibition: this compound inhibits histone deacetylases, leading to hyperacetylation of histones and changes in gene expression.
Anti-inflammatory Effects: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Cell Differentiation and Apoptosis: this compound induces cell differentiation and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Sodium butyrate-1-13C: Similar to sodium butyrate-4-13C but with the carbon-13 isotope at the first carbon position.
Sodium butyrate-13C4: Contains carbon-13 isotopes at all four carbon positions in the butyrate chain.
Uniqueness: this compound is unique due to the specific labeling of the fourth carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways and reaction mechanisms involving the fourth carbon atom. It provides more detailed insights compared to other labeled compounds with different labeling patterns .
Properties
IUPAC Name |
sodium;(413C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635688 | |
| Record name | Sodium (4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-75-7 | |
| Record name | Sodium (4-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



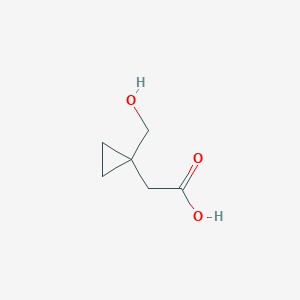



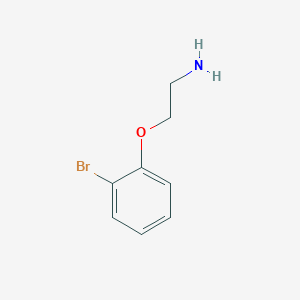


![2-[4-(2-Ethylhexyl)phenoxy]ethanol](/img/structure/B1602905.png)
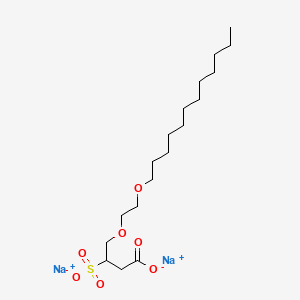
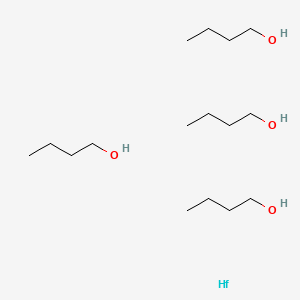

![[2-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B1602909.png)

